molecular formula C14H21NOS B7835157 3-[(Diethylamino)methyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carbaldehyde

3-[(Diethylamino)methyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carbaldehyde

Cat. No.: B7835157
M. Wt: 251.39 g/mol
InChI Key: IOZAYLORXOUTDQ-UHFFFAOYSA-N
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Description

3-[(Diethylamino)methyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carbaldehyde is a complex organic compound that belongs to the class of benzothiophenes Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring This particular compound is characterized by the presence of a diethylaminomethyl group and a carbaldehyde group attached to the tetrahydrobenzothiophene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Diethylamino)methyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carbaldehyde typically involves multiple steps One common method starts with the preparation of the tetrahydrobenzothiophene core, which can be achieved through the cyclization of appropriate precursors under acidic or basic conditions The diethylaminomethyl group can be introduced via a Mannich reaction, where formaldehyde, diethylamine, and the tetrahydrobenzothiophene are reacted together

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-[(Diethylamino)methyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The diethylaminomethyl group can participate in nucleophilic substitution reactions, where the diethylamine moiety can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products Formed

    Oxidation: 3-[(Diethylamino)methyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid.

    Reduction: 3-[(Diethylamino)methyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-methanol.

    Substitution: Various substituted benzothiophenes depending on the nucleophile used.

Scientific Research Applications

3-[(Diethylamino)methyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carbaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-[(Diethylamino)methyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carbaldehyde depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The diethylaminomethyl group can enhance the compound’s ability to interact with biological membranes, improving its bioavailability. The carbaldehyde group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(Dimethylamino)methyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carbaldehyde
  • 3-[(Diethylamino)methyl]-4,5,6,7-tetrahydro-1-benzofuran-2-carbaldehyde
  • 3-[(Diethylamino)methyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-methanol

Uniqueness

3-[(Diethylamino)methyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carbaldehyde is unique due to the presence of both the diethylaminomethyl and carbaldehyde groups, which confer specific chemical reactivity and biological activity. The tetrahydrobenzothiophene core provides a stable scaffold that can be further functionalized, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

3-(diethylaminomethyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NOS/c1-3-15(4-2)9-12-11-7-5-6-8-13(11)17-14(12)10-16/h10H,3-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOZAYLORXOUTDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC1=C(SC2=C1CCCC2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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